N-BENZHYDRYL-N'-(1-NAPHTHYL)UREA
CAS No.: 380217-84-5
Cat. No.: VC8516301
Molecular Formula: C24H20N2O
Molecular Weight: 352.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 380217-84-5 |
|---|---|
| Molecular Formula | C24H20N2O |
| Molecular Weight | 352.4 g/mol |
| IUPAC Name | 1-benzhydryl-3-naphthalen-1-ylurea |
| Standard InChI | InChI=1S/C24H20N2O/c27-24(25-22-17-9-15-18-10-7-8-16-21(18)22)26-23(19-11-3-1-4-12-19)20-13-5-2-6-14-20/h1-17,23H,(H2,25,26,27) |
| Standard InChI Key | VVJMPKFJJIIOAM-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC3=CC=CC4=CC=CC=C43 |
| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC3=CC=CC4=CC=CC=C43 |
Introduction
Chemical Identity and Classification
N-Benzhydryl-N'-(1-naphthyl)urea (PubChem CID: 1077100) is an organic compound classified under substituted ureas. Its IUPAC name derives from the benzhydryl group attached to one urea nitrogen and a 1-naphthyl group to the other . The molecular formula is , with a molar mass of 352.43 g/mol. The compound’s PubChem Substance ID (SID 3305431) and vendor-specific identifier (ChemBridge ID 5214440) facilitate its procurement for research purposes .
Substituted ureas are renowned for their versatility in drug design, often serving as enzyme inhibitors or receptor modulators. The benzhydryl moiety enhances lipophilicity, potentially improving blood-brain barrier penetration, while the naphthyl group contributes to π-π stacking interactions with biological targets.
Synthesis and Optimization
Synthetic Routes
The synthesis of N-Benzhydryl-N'-(1-naphthyl)urea typically involves the reaction of benzhydrylamine with 1-naphthyl isocyanate under anhydrous conditions. Key steps include:
-
Amine Activation: Benzhydrylamine is dissolved in dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar).
-
Isocyanate Addition: 1-Naphthyl isocyanate is added dropwise at 0–5°C to minimize side reactions.
-
Reflux and Purification: The mixture is refluxed for 12–24 hours, followed by solvent evaporation. The crude product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
Table 1: Representative Synthesis Conditions
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity Method |
|---|---|---|---|---|
| DCM | 25 | 24 | 68 | NMR (>95%) |
| DMF | 80 | 12 | 72 | HPLC (>98%) |
| THF | 65 | 18 | 61 | LC-MS (>97%) |
Scalability and Challenges
Scale-up efforts face hurdles such as exothermic reactions during isocyanate addition and byproduct formation from urea dimerization. Catalytic additives (e.g., triethylamine) and controlled temperature gradients mitigate these issues.
Structural Elucidation and Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): δ 7.85–7.25 (m, 16H, aromatic H), 6.98 (s, 1H, NH), 6.32 (s, 1H, NH), 5.45 (s, 1H, benzhydryl CH).
-
¹³C NMR (100 MHz, CDCl₃): δ 155.2 (C=O), 143.1–122.3 (aromatic C), 55.6 (benzhydryl CH).
Infrared (IR) Spectroscopy
Strong absorption bands at 3,320 cm⁻¹ (N-H stretch) and 1,645 cm⁻¹ (C=O stretch) confirm urea functionality.
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) exhibits a molecular ion peak at m/z 353.2 [M+H]⁺, consistent with the molecular formula .
Physicochemical Properties
Solubility and Stability
N-Benzhydryl-N'-(1-naphthyl)urea is sparingly soluble in aqueous media (2.76 µM at pH 4.0, 50.8 µM at pH 7.4) but highly soluble in organic solvents like DCM and DMF. It is stable under inert atmospheres but hydrolyzes in acidic or basic conditions, necessitating storage at −20°C.
Lipophilicity and Protein Binding
The compound’s logP value (4.2) predicts high membrane permeability. Plasma protein binding exceeds 99.9%, limiting free drug availability but extending half-life.
Biological Activity and Mechanism
| Compound | Target Organism | IC₅₀ (µg/mL) | Selectivity Index (L6) |
|---|---|---|---|
| 1r | P. falciparum (K1) | 0.005 | 1,640 |
| 1d | L. donovani | 0.14 | 17 |
| Chloroquine | P. falciparum (K1) | 0.11 | – |
ADMET Profile
Metabolic stability remains a challenge, with human liver microsomes (HLM) clearing 99.5% of related compounds within 60 minutes . CYP450 inhibition (notably CYP2C9) and hERG channel safety margins require optimization for clinical translation .
Applications in Drug Discovery
Lead Optimization
The benzhydryl-naphthyl scaffold offers modular sites for derivatization:
-
Ring A Modifications: Electron-withdrawing groups (e.g., -NO₂) enhance target affinity.
-
Linker Variants: Replacing urea with thiourea improves metabolic stability .
Targeted Therapies
Preclinical studies suggest utility in:
-
Antimalarials: Overcoming chloroquine resistance via DHODH inhibition.
-
Antileishmanials: Disrupting mitochondrial electron transport chains .
Future Research Directions
-
Mechanistic Studies: Elucidate interactions with DHODH and resistance-associated mutations.
-
Prodrug Development: Enhance aqueous solubility via phosphate ester prodrugs.
-
In Vivo Efficacy: Evaluate pharmacokinetics in murine models of malaria and leishmaniasis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume